molecular formula C7H6N4O B13103559 Imidazo[1,2-a]pyrimidine-3-carboxamide CAS No. 76075-28-0

Imidazo[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B13103559
CAS No.: 76075-28-0
M. Wt: 162.15 g/mol
InChI Key: OKDVSXOOVYINDW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it a valuable scaffold in drug discovery and development.

Preparation Methods

The synthesis of imidazo[1,2-a]pyrimidine-3-carboxamide can be achieved through various synthetic routes. Common methods include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule.

Industrial production methods for this compound typically involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the scaffold .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: this compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: This compound has been investigated for its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent.

    Industry: this compound is used in the development of new materials and technologies.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: This compound has a similar structure but lacks the pyrimidine ring.

    Imidazo[1,2-a]pyrazine: This compound has a similar structure but contains a pyrazine ring instead of a pyrimidine ring.

    Imidazo[1,5-a]pyridine: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structure, which allows for the development of novel compounds with improved efficacy and reduced side effects .

Properties

CAS No.

76075-28-0

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)5-4-10-7-9-2-1-3-11(5)7/h1-4H,(H2,8,12)

InChI Key

OKDVSXOOVYINDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C(=O)N

Origin of Product

United States

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